
LY-2584702 Tosylate Salt: A Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LY-2584702 tosylate salt

Cat. No.: B560664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LY-2584702 tosylate salt, a potent and

selective inhibitor of the p70 ribosomal S6 kinase (p70S6K). This document details its chemical

structure, physicochemical properties, mechanism of action, and relevant experimental data

and protocols to support its use in preclinical and clinical research.

Chemical Structure and Properties
LY-2584702 tosylate is the 4-methylbenzenesulfonic acid salt of LY-2584702. The tosylate salt

form enhances the compound's stability and solubility.

Chemical Structure:

LY-2584702 (Free Base): 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-imidazol-2-

yl]-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine

Tosylate: 4-methylbenzenesulfonic acid

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 1082949-68-5

Molecular Formula C₂₈H₂₇F₄N₇O₃S

Molecular Weight 617.62 g/mol

IUPAC Name

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-

methylimidazol-2-yl]piperidin-1-yl]-1H-

pyrazolo[3,4-d]pyrimidine;4-

methylbenzenesulfonic acid

SMILES

CC1=CC=C(C=C1)S(=O)

(=O)O.CN1C=C(N=C1C2CCN(CC2)C3=NC=N

C4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F

Table 2: Physicochemical Properties

Property Value

Appearance White to beige powder

Solubility
DMSO: ≥ 20 mg/mLEthanol: 0.5 mg/mLDMF: 10

mg/mLWater: Insoluble

Storage Conditions
Powder: -20°C for 3 yearsIn solvent: -80°C for 6

months

Mechanism of Action
LY-2584702 is a selective, ATP-competitive inhibitor of p70S6K (also known as S6K1), a

serine/threonine kinase that is a key downstream effector of the PI3K/AKT/mTOR signaling

pathway.[1] This pathway is frequently dysregulated in cancer and plays a crucial role in cell

growth, proliferation, survival, and metabolism.[1][2]

By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of its downstream substrates,

most notably the 40S ribosomal protein S6 (S6).[3] The phosphorylation of S6 is a critical step

in the initiation of protein synthesis of a specific subset of mRNAs, including those that encode
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for ribosomal proteins and elongation factors.[4] Consequently, inhibition of p70S6K by LY-

2584702 leads to the suppression of protein synthesis, resulting in cell growth arrest and

inhibition of tumor proliferation.[3] Beyond S6, other substrates of p70S6K include the pro-

apoptotic protein BAD, which is inactivated upon phosphorylation by p70S6K.[5][6] Therefore,

inhibition of p70S6K can also promote apoptosis.[5]
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Caption: PI3K/AKT/mTOR/p70S6K Signaling Pathway.
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Biological Activity
In Vitro Activity
LY-2584702 demonstrates potent and selective inhibition of p70S6K in enzymatic and cell-

based assays.

Table 3: In Vitro Inhibitory Activity of LY-2584702

Assay Target IC₅₀ Cell Line Reference

Kinase Assay p70S6K 4 nM - [7]

S6

Phosphorylation

p-S6

(Ser235/236)
0.1-0.24 µM HCT116 [7]

Preclinical studies have also shown that LY-2584702 has synergistic anti-tumor effects when

combined with other targeted agents, such as the EGFR inhibitor erlotinib and the mTOR

inhibitor everolimus.[7]

In Vivo Activity
LY-2584702 has demonstrated significant single-agent anti-tumor efficacy in various preclinical

cancer models.

Table 4: In Vivo Efficacy of LY-2584702

Cancer Model Dosing Regimen Outcome Reference

HCT116 colon

carcinoma xenograft
2.3 mg/kg (ED₅₀)

Tumor growth

reduction
[8]

U87MG glioblastoma

xenograft
12.5 mg/kg BID

Significant antitumor

efficacy
[9]

HCT116 colon

carcinoma xenograft
12.5 mg/kg BID

Significant antitumor

efficacy
[9]

Clinical Data
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A Phase I clinical trial of LY-2584702 in patients with advanced solid tumors established a

maximum tolerated dose (MTD) of 75 mg BID or 100 mg QD.[10] However, the

pharmacokinetic analysis revealed substantial variability in exposure, and the treatment was

not found to be dose-proportional with increasing doses.[10] Another Phase Ib trial

investigating LY-2584702 in combination with erlotinib was not well tolerated.[3]

Experimental Protocols
p70S6K Kinase Assay (ADP-Glo™ Format)
This protocol outlines a luminescent-based assay to measure the kinase activity of p70S6K

and the inhibitory potential of compounds like LY-2584702.
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Caption: p70S6K Kinase Assay Workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b560664?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

p70S6K enzyme

Kinase substrate (e.g., S6 peptide)

ATP

ADP-Glo™ Kinase Assay Kit (Promega)

LY-2584702 tosylate salt

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

384-well white plates

Procedure:

Reagent Preparation: Prepare serial dilutions of LY-2584702 in kinase buffer. Prepare the

p70S6K enzyme and substrate/ATP mix in kinase buffer.

Kinase Reaction: To each well of a 384-well plate, add the p70S6K enzyme solution. Add the

LY-2584702 dilutions or vehicle control. Initiate the reaction by adding the substrate/ATP mix.

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase

reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP

and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

Measurement: Read the luminescence using a plate reader. The luminescent signal is

proportional to the amount of ADP formed and thus to the kinase activity.

Western Blot for Phospho-S6 Ribosomal Protein
This protocol describes the detection of phosphorylated S6 ribosomal protein in cell lysates to

assess the cellular activity of LY-2584702.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b560664?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture & Treatment
with LY-2584702

Cell Lysis & Protein
Quantification

SDS-PAGE

Protein Transfer to
PVDF Membrane

Blocking

Primary Antibody Incubation
(p-S6, Total S6, Loading Control)

Secondary Antibody
Incubation

Chemiluminescent
Detection

Image Acquisition &
Data Analysis

Click to download full resolution via product page

Caption: Western Blot Workflow for p-S6.
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Materials:

Cancer cell line (e.g., HCT116)

LY-2584702 tosylate salt

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-loading control (e.g., β-

actin or GAPDH)

HRP-conjugated secondary antibody

ECL Western Blotting Substrate

Chemiluminescence imaging system

Procedure:

Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat cells with various

concentrations of LY-2584702 or vehicle for the desired time. Lyse the cells and quantify the

protein concentration.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the

proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody

binding. Incubate the membrane with the primary antibody against phospho-S6 overnight at
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4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

Detection and Analysis: Add ECL substrate to the membrane and detect the

chemiluminescent signal using an imaging system.

Stripping and Reprobing: To normalize the data, the membrane can be stripped and

reprobed with antibodies against total S6 and a loading control.

Data Quantification: Quantify the band intensities using densitometry software. Normalize

the phospho-S6 signal to the total S6 and/or the loading control signal.

Conclusion
LY-2584702 tosylate salt is a valuable research tool for investigating the role of the

PI3K/AKT/mTOR/p70S6K signaling pathway in cancer and other diseases. Its high potency

and selectivity make it a suitable agent for both in vitro and in vivo studies aimed at

understanding the biological consequences of p70S6K inhibition and for the preclinical

evaluation of this therapeutic strategy. This guide provides a comprehensive overview of its

properties and methodologies to facilitate its effective use in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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